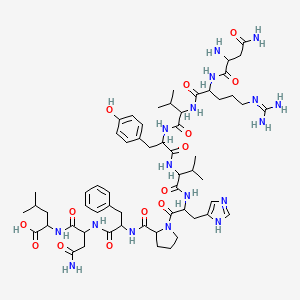

Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu

Description

Historical Context of Peptide Research and Discovery Methodologies

The journey of peptide research began over a century ago, marking a significant evolution in our understanding of biological processes. In 1902, the discovery of secretin as a chemical messenger that travels through the blood to stimulate pancreatic secretion pioneered the field of endocrinology and the functional role of peptides. creative-peptides.com This was followed by the groundbreaking isolation of insulin (B600854) in 1921, the first peptide to be used therapeutically, which revolutionized diabetes treatment and laid the foundation for peptide-based drug development. hfwlongevity.com

Early progress was characterized by the challenging work of isolation and sequencing. A major milestone was achieved in 1953 when Vincent du Vigneaud determined the amino acid sequence of oxytocin (B344502) and successfully synthesized it, becoming the first peptide hormone to be artificially produced. creative-peptides.comyoutube.com This success spurred further research, leading to the identification of other critical peptides like vasopressin and growth hormone-releasing factors. hfwlongevity.com

A paradigm shift in peptide science occurred in the late 1950s with Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS). creative-peptides.comyoutube.com This technique dramatically simplified and accelerated the creation of peptides in the laboratory, enabling researchers to produce synthetic peptides and their analogs for pharmacological studies. youtube.comamsbiopharma.com

In recent decades, discovery methodologies have become increasingly sophisticated. Modern approaches include the screening of vast peptide libraries, such as those generated by phage display and mRNA display, to identify novel peptide ligands for specific biological targets. nih.gov Furthermore, the rise of computational methods and artificial intelligence has enabled the de novo design of peptides with desired therapeutic properties, moving beyond naturally occurring sequences to engineer molecules with enhanced stability and bioactivity. nih.govfrontiersin.org

Significance of Bioactive Peptides in Biomedical Sciences

These peptides are involved in a vast array of physiological processes and can influence the digestive, endocrine, cardiovascular, immune, and nervous systems. oup.com They are often encrypted within the structure of larger proteins in food sources like milk, eggs, and marine organisms, and are released and activated during enzymatic digestion or food processing. nih.govmdpi.com

The diverse functions of bioactive peptides have made them a focal point in biomedical research and development. nih.gov They are investigated for a wide range of health benefits, including antihypertensive, antimicrobial, antioxidant, immunomodulatory, and anticancer effects. nih.govnews-medical.net Because they can interact with and activate various receptors throughout the body, they can modulate processes like blood pressure regulation, immune response, and cell growth. healthline.com This versatility has led to their increasing use in the development of functional foods, nutraceuticals, and pharmaceutical drugs aimed at preventing or treating chronic diseases. nih.govnews-medical.net

Overview of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu within the Landscape of Angiotensin-Related Peptides

The peptide this compound is structurally classified as a decapeptide analog of angiotensin. Its sequence aligns closely with [Val5]-Angiotensin I, a known angiotensin variant. peptide.co.jp The core of the renin-angiotensin system (RAS) involves the enzymatic cleavage of the precursor protein angiotensinogen (B3276523) to form the decapeptide Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). nih.govchemicalbook.com This is subsequently converted by Angiotensin-Converting Enzyme (ACE) into the highly active octapeptide Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), a potent vasoconstrictor. nih.gov

The subject peptide, this compound, shares the first eight amino acids with [Asn1,Val5]-Angiotensin II, an octapeptide amide. peptide.co.jpchemicalbook.com However, the final two amino acids (Asn-Leu) at the C-terminus differ from the His-Leu found in Angiotensin I. This distinction is critical, as ACE specifically recognizes and cleaves the His-Leu dipeptide. nih.gov The substitution with Asn-Leu suggests that this peptide may be a poor substrate for ACE, potentially altering its metabolic fate and biological activity compared to native Angiotensin I.

The biological effects of angiotensin peptides are mediated primarily through their interaction with AT1 and AT2 receptors, with different peptides showing varying affinities for these targets. portlandpress.com Angiotensin II is the principal ligand, exerting strong effects through the AT1 receptor. nih.gov Other fragments, such as Angiotensin-(1-7), often have opposing, beneficial effects. portlandpress.com The structural variations in this compound compared to other angiotensins are likely to result in a unique pharmacological profile.

Table 1: Comparison of Amino Acid Sequences of Angiotensin-Related Peptides

| Peptide | Amino Acid Sequence | Length | Key Features |

|---|---|---|---|

| This compound | This compound | 10 | [Val5] analog; C-terminal Asn-Leu differs from Angiotensin I. chembk.comchemicalbook.com |

| Angiotensin I (Human) | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | 10 | Precursor to Angiotensin II; cleaved by ACE. nih.gov |

| [Val5]-Angiotensin I (Bovine) | Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu | 10 | Bovine form of Angiotensin I. peptide.co.jp |

| Angiotensin II (Human) | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | 8 | Primary active peptide of the RAS; potent vasoconstrictor. researchgate.net |

| [Asn1,Val5]-Angiotensin II | Asn-Arg-Val-Tyr-Val-His-Pro-Phe | 8 | An octapeptide amide analog. peptide.co.jpchemicalbook.com |

| Angiotensin-(1-7) | Asp-Arg-Val-Tyr-Ile-His-Pro | 7 | Often counter-regulates Angiotensin II effects. portlandpress.com |

The investigation of specific peptide sequences, such as this decapeptide, is driven by the quest to understand structure-activity relationships and to discover novel therapeutic agents. ias.ac.innih.gov By systematically altering the amino acid sequence of a known bioactive peptide, researchers can identify which residues are critical for its function and which can be modified to enhance its properties. nih.gov

The rationale for synthesizing and studying a decapeptide like this compound includes:

Probing Enzyme-Substrate Interactions : As noted, the altered C-terminus makes it an interesting tool to study the substrate specificity of ACE and other peptidases within the RAS.

Developing Receptor Antagonists : Modifications to a native peptide can convert it from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor). Investigating analogs is a common strategy for developing new drugs, such as angiotensin receptor blockers (ARBs). nih.gov

Improving Pharmacological Properties : Scientists design novel peptide sequences to create molecules with improved stability against enzymatic degradation, higher selectivity for a specific receptor, or a longer duration of action in the body. frontiersin.orgacs.org

Discovery of Novel Bioactivities : The exploration of novel peptide structures, whether through rational design or isolation from natural sources, can lead to the discovery of compounds with entirely new biological activities, such as antimicrobial or myotropic (muscle-contracting) effects. nih.gov

Properties

IUPAC Name |

2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H87N17O14/c1-30(2)22-43(58(89)90)73-52(83)41(27-46(62)79)69-51(82)39(23-33-12-8-7-9-13-33)70-54(85)44-15-11-21-76(44)57(88)42(25-35-28-65-29-67-35)72-56(87)48(32(5)6)75-53(84)40(24-34-16-18-36(77)19-17-34)71-55(86)47(31(3)4)74-50(81)38(14-10-20-66-59(63)64)68-49(80)37(60)26-45(61)78/h7-9,12-13,16-19,28-32,37-44,47-48,77H,10-11,14-15,20-27,60H2,1-6H3,(H2,61,78)(H2,62,79)(H,65,67)(H,68,80)(H,69,82)(H,70,85)(H,71,86)(H,72,87)(H,73,83)(H,74,81)(H,75,84)(H,89,90)(H4,63,64,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDRVHYYGCOVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H87N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400204 | |

| Record name | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86879-15-4 | |

| Record name | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Origin and Endogenous Context of Asn Arg Val Tyr Val His Pro Phe Asn Leu

Identification and Isolation Methodologies from Biological Matrices

The detection and quantification of Angiotensin I and its related peptides in biological samples such as plasma, kidney cortex, and adipose tissue present a significant challenge due to their low abundance. nih.govresearchgate.net Researchers have developed highly sensitive methods to overcome these difficulties. Liquid chromatography-mass spectrometry (LC/MS) is a primary technique used for this purpose. nih.gov This method allows for the separation of peptides from complex biological mixtures on a C18 column, followed by detection with a mass analyzer, which identifies the peptides based on their retention time, accurate mass, and isotope pattern. nih.govresearchgate.net

Another powerful technique is matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF) mass spectrometry, which can be used for molecular imaging. nih.gov This method allows for the visualization of the spatial distribution and metabolism of angiotensin peptides directly on tissue sections, such as from the kidney. nih.gov For instance, researchers have incubated kidney sections with Angiotensin II and used MALDI imaging to detect and map the formation of its metabolites, Angiotensin III and Angiotensin-(1-7). nih.gov

Challenges in identification arise from the biological matrix itself, which can interfere with the ionization of low-abundance molecules. nih.govnih.gov The recovery of angiotensin peptides can be significantly lower from a biological matrix compared to a pure solution, a phenomenon attributed to ionization competition or the binding of peptides to other biological molecules. nih.gov To ensure accurate quantification, a protease inhibitor cocktail is often added to blood samples immediately after collection to prevent the degradation of the peptides. plos.org

Table 1: Methodologies for Angiotensin Peptide Identification

| Methodology | Principle | Application Example | Key Findings/Challenges | Reference |

|---|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates peptides based on physicochemical properties, followed by mass-based detection and quantification. | Quantifying Ang II and Ang-(1-7) in mouse kidney, adipose tissue, urine, and plasma. | Lower limit of quantitation can reach 10 pg/mg. Matrix effects can cause a >10-fold loss in sensitivity. | nih.govresearchgate.net |

| Matrix-Assisted Laser Desorption Ionization (MALDI) Imaging | Measures the mass-to-charge ratio of molecules from a tissue section, allowing for spatial mapping. | Determining the distribution of Ang II metabolites in mouse kidney sections. | Identified Ang III and Ang-(1-7) as major products of Ang II metabolism in the kidney. Endogenous levels are often below the detection limit. | nih.gov |

| Immuno-fluorescence Assay | Uses antibodies to detect the presence and location of specific peptides. | Confirmed the endogenous presence of ANG-(4-10), ANG-(5-10), and ANG-(6-10) in human plasma. | Provides qualitative and localization data, complementing mass spectrometry. | plos.orgnih.gov |

Precursor Protein Processing and Enzymatic Cleavage Pathways

The biosynthesis of angiotensin peptides is a multi-step enzymatic cascade that begins with the precursor protein, angiotensinogen (B3276523). reactome.orgwikipedia.org Angiotensinogen is an α-2-globulin synthesized primarily by the liver, but also in other tissues, and released into the circulation. reactome.orgnih.gov

The first and rate-limiting step in the cascade is the cleavage of angiotensinogen by renin, an aspartyl protease secreted by the kidneys. reactome.orgwikipedia.org Renin specifically cleaves the peptide bond between Leucine (Leu) and Valine (Val) residues at the N-terminus of angiotensinogen to produce the inactive decapeptide, Angiotensin I (Ang-(1-10)). wikipedia.orgahajournals.org

Once formed, Ang-(1-10) serves as a substrate for several other enzymes, leading to a variety of bioactive and inactive fragments. ahajournals.org The most well-known pathway involves the angiotensin-converting enzyme (ACE), which removes the C-terminal dipeptide (His-Leu) from Ang-(1-10) to form the potent octapeptide, Angiotensin II (Ang-(1-8)). reactome.orgwikipedia.org However, this is not the only fate of Ang-(1-10). Other enzymes, such as chymase and neprilysin (NEP), can also process it. ahajournals.orgresearchgate.net Furthermore, aminopeptidases can act on the N-terminus of Ang-(1-10), initiating an alternative processing pathway that generates peptides like Ang-(2-10) and Ang-(3-10). plos.orgnih.govnih.gov

Table 2: Key Enzymes in Angiotensin I Processing

| Enzyme | Substrate | Product(s) | Significance of Pathway | Reference |

|---|---|---|---|---|

| Renin | Angiotensinogen | Angiotensin I (Ang-(1-10)) | Initiates the entire RAS cascade; rate-limiting step. | reactome.orgwikipedia.orgahajournals.org |

| Angiotensin-Converting Enzyme (ACE) | Angiotensin I (Ang-(1-10)) | Angiotensin II (Ang-(1-8)) | The "classical" pathway for generating the primary effector peptide of the RAS. | reactome.orgwikipedia.orgresearchgate.net |

| Chymase | Angiotensin I (Ang-(1-10)) | Angiotensin II (Ang-(1-8)) | An alternative, ACE-independent pathway for Ang II formation, important in certain tissues like the heart. | reactome.orgresearchgate.net |

| Neprilysin (NEP) | Angiotensin I (Ang-(1-10)) | Angiotensin-(1-7) | Forms Ang-(1-7), a peptide that often counteracts the effects of Ang II. | researchgate.netresearchgate.net |

| Aminopeptidase A (APA) | Angiotensin I (Ang-(1-10)) | Angiotensin-(2-10) | Initiates an N-terminal processing cascade, bypassing direct Ang II formation. | ahajournals.orgnih.gov |

| Aminopeptidase N (APN) | Ang-(3-10), Ang-(4-10), Ang-(5-10) | Successive N-terminal cleavage, ultimately producing Ang-(6-10). | Continues the N-terminal processing pathway initiated by other aminopeptidases. | plos.orgnih.govnih.gov |

Tissue and Subcellular Distribution of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu and Related Peptides

While initially conceived as a circulating endocrine system, it is now established that the Renin-Angiotensin System operates locally within numerous tissues. nih.govnih.gov These local or "tissue" RAS (tRAS) have been identified in the heart, blood vessels, kidneys, brain, pancreas, and periodontal tissue. nih.govresearchgate.netplos.org The components of the RAS, including angiotensinogen and the enzymes required for angiotensin peptide synthesis, are expressed in these tissues, allowing for localized production and action. nih.gov This local synthesis results in specific combinations of angiotensin peptides that can exert paracrine or autocrine effects, contributing to tissue-specific physiology and homeostasis. researchgate.net

For example, the heart possesses all the necessary components for a local RAS, where Ang II can be generated independently of the circulating system. nih.gov This local cardiac RAS is implicated in processes like cardiac hypertrophy and fibrosis. nih.govnih.gov Similarly, the brain has a local RAS that is thought to be independent of the systemic one, with brain-specific enzymes like cathepsin G contributing to local Ang II production. nih.gov

Research has also delved into the subcellular distribution of angiotensin peptides. High-resolution imaging and immunocytochemistry have localized Angiotensin II not only at the cell surface but also within intracellular compartments. ahajournals.org Ang II immunoreactivity has been detected in the cytoplasm, within vesicle-like structures, in mitochondria, and notably, within the cell nucleus, particularly in the transcriptionally active euchromatin. ahajournals.org This nuclear localization suggests that angiotensin peptides may have direct roles in regulating gene transcription, representing an intracrine signaling pathway. nih.govahajournals.org

Endogenous Regulatory Mechanisms Governing Peptide Biosynthesis and Catabolism

The activity of the Renin-Angiotensin System is tightly regulated at multiple levels to maintain physiological balance. The synthesis of Ang-(1-10) is primarily controlled by the secretion of renin from the juxtaglomerular cells of the kidney. wikipedia.org Renin release is stimulated by factors such as a drop in blood pressure, reduced sodium delivery to the distal tubule, and sympathetic nervous system activity. wikipedia.org

The catabolism of Ang-(1-10) and the subsequent balance between different angiotensin peptides are governed by the relative activities of various peptidases. ahajournals.orgresearchgate.net A critical regulatory axis is the balance between ACE and ACE2. While ACE primarily converts Ang-(1-10) to the pro-inflammatory and vasoconstrictive Ang II, ACE2 degrades Ang II into Ang-(1-7), a peptide with generally opposing vasodilatory and anti-inflammatory actions. researchgate.netplos.org This balance between the "pressor" arm (ACE/Ang II) and the "depressor" arm (ACE2/Ang-(1-7)) is crucial for cardiovascular homeostasis. ahajournals.orgahajournals.org

Furthermore, the system is subject to feedback regulation. Some angiotensin peptides can act as endogenous inhibitors of the enzymes that metabolize them. portlandpress.com For example, it has been proposed that Angiotensin-(1-9), a product of ACE2 action on Ang-(1-10), may act as a competitive inhibitor of ACE, thereby limiting the production of Ang II. portlandpress.com The activity of various aminopeptidases and carboxypeptidases also contributes to the precise cocktail of angiotensin peptides present in circulation and in tissues at any given time, ensuring a complex and nuanced regulatory network. plos.orgresearchgate.net

Structure Activity Relationship Sar and Conformational Analysis of Asn Arg Val Tyr Val His Pro Phe Asn Leu

Primary Sequence Determinants of Biological Activity

The primary sequence of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu is a critical determinant of its biological activity, primarily as a substrate for Angiotensin-Converting Enzyme (ACE). nih.gov The conversion of this decapeptide to the potent vasoconstrictor Angiotensin II involves the cleavage of the C-terminal dipeptide, His-Leu. nih.gov

Studies have highlighted the importance of specific residues for ACE recognition and cleavage. For instance, quantitative structure-activity relationship (QSAR) studies on various peptides have shown that for potent ACE inhibition, the C-terminus residue plays a significant role. nih.gov While this compound is a substrate rather than an inhibitor, the principles of molecular recognition are related. For tripeptide inhibitors, aromatic amino acids are favored at the C-terminus, hydrophobic amino acids at the N-terminus, and positively charged residues in the middle position. nih.govgenscript.com

Elucidation of Secondary and Tertiary Structure by Spectroscopic Methods

Spectroscopic techniques have been instrumental in elucidating the conformational properties of this compound in solution.

Proton NMR (¹H-NMR) studies have provided significant insights into the solution conformation of angiotensin peptides. nih.govacs.org Research on [Asn1, Val5] angiotensin I in aqueous solution has revealed the existence of more than one conformation, particularly at higher pH levels. nih.gov This conformational heterogeneity is attributed to the cis-trans isomerism of the proline residue at position 7 (Pro7). nih.gov Carbon-13 NMR has confirmed that the major conformation features Pro7 in the trans form, while a minor conformation (approximately 12%) has Pro7 in the cis form. nih.gov

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, have been employed to define the three-dimensional shape of related angiotensin peptides by identifying through-bond and through-space correlations between protons. acs.orgnih.gov These studies help in determining the spatial proximity of amino acid residues, which is crucial for building a conformational model.

| Technique | Key Finding | Affected Residue | Reference |

|---|---|---|---|

| Proton NMR (¹H-NMR) | Existence of major and minor conformations at pH > 6.5. | Pro7 | nih.gov |

| Carbon-13 NMR | Major conformation is trans, minor is cis. | Pro7 | nih.gov |

| 2D NMR (COSY, TOCSY, NOESY) | Provides constraints for 3D structure determination. | Full Peptide | acs.org |

Circular dichroism (CD) spectroscopy is a valuable tool for investigating the secondary structure of peptides and proteins in solution. wikipedia.org CD studies on angiotensin analogues have shown that the primary sequence and solvent environment significantly affect the peptide's conformation. nih.gov For angiotensin II analogues, substitutions at positions like Asp1, Pro7, and Phe8 were found to alter the backbone conformation. nih.gov While specific CD data for this compound is not extensively detailed in the provided context, the principles derived from studies of its analogues are applicable. The CD spectrum of a peptide in the far-UV region (190-250 nm) can reveal the presence of secondary structural elements like α-helices, β-sheets, and random coils. wikipedia.org

While obtaining a crystal structure of the flexible this compound peptide alone is challenging, X-ray crystallography of its target enzyme, ACE, in complex with inhibitors provides invaluable information about the binding pocket and the conformation of bound ligands. nih.gov The crystal structure of human ACE complexed with the inhibitor lisinopril (B193118) revealed a deep central cavity containing the active site. nih.gov This structure shows that the binding site is a zinc metallopeptidase domain with a characteristic HExxH motif. portlandpress.com Although this is an inhibitor complex, it provides a model for how the substrate, this compound, might dock into the active site before cleavage. The first full-length structures of human ACE, determined by cryo-electron microscopy (cryo-EM), have further revealed the dynamic nature of the enzyme, which is crucial for understanding substrate binding and processing. technologynetworks.com

Molecular Dynamics Simulations and Computational Modeling of Peptide Conformation and Binding

Molecular dynamics (MD) simulations and computational modeling are powerful tools for exploring the conformational landscape of peptides and their interactions with target proteins. nih.gov MD simulations of ACE have provided insights into the conformational changes that occur upon ligand binding, supporting a combination of "induced-fit" and "pre-existing equilibrium" models. mdpi.com These simulations can model how this compound approaches and binds to the ACE active site.

Computational methods like alanine (B10760859) scanning mutagenesis simulations can identify energetic "hotspots" in the binding interface. nih.govplos.org These studies help to quantify the contribution of individual amino acid residues of the peptide to the binding affinity with its target. Parameters such as root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent-accessible surface area (SASA) are calculated from MD trajectories to assess the stability and conformational changes of the peptide-protein complex. nih.govnih.gov

| Parameter | Description | Application to this compound |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed structures. | Assesses the stability of the peptide's conformation when bound to its target. nih.gov |

| Rg (Radius of Gyration) | Indicates the compactness of the peptide structure. | Changes in Rg can signify conformational rearrangements upon binding. nih.gov |

| SASA (Solvent Accessible Surface Area) | The surface area of the peptide that is accessible to a solvent. | Can indicate changes in hydrophobicity and the extent of the binding interface. plos.org |

Identification of Pharmacophores and Key Residues for Target Recognition

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling for ACE inhibitors, often based on the crystal structures of ACE-ligand complexes, helps in designing new and more potent inhibitors. tandfonline.comsciencebiology.orgsciencebiology.org These models typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and a zinc-binding group.

For the substrate this compound, the key residues for recognition by ACE are located at the C-terminus, which fits into the active site. The enzyme's active site contains subsites (S1, S1', and S2') that accommodate the C-terminal residues of the peptide. researchgate.net The interaction with these subsites and the catalytic zinc ion is crucial for the hydrolysis of the Phe-Asn bond. Key residues in ACE that are critical for binding and catalysis include two histidine residues (His383 and His387) and a glutamate (B1630785) (Glu411) that coordinate the zinc ion. nih.govresearchgate.net Computational alanine scanning has identified several ACE residues (e.g., Gln281, His353, Glu384, His513) as crucial for inhibitor binding, which in turn informs our understanding of substrate recognition. nih.gov

Table of Compound Names

| Full Chemical Name | Common Name(s) |

|---|---|

| This compound | Angiotensin I |

| Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Angiotensin II |

| N2-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline | Lisinopril |

| (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | Captopril |

Rational Design and Synthesis of this compound Analogs and Mimetics

Alanine Scanning Mutagenesis and Truncation Studies

Alanine scanning is a widely used technique to determine the functional contribution of individual amino acid side chains within a peptide. nih.gov In this process, each residue of the this compound sequence would be systematically replaced, one at a time, with an alanine residue. Since alanine's methyl side chain is chemically inert and removes the specific functionality of the original residue (e.g., the charge of Arginine or the aromatic ring of Phenylalanine), any significant change in biological activity in the resulting analog points to the importance of the original residue. nih.govnih.gov

Truncation studies are performed to identify the minimal sequence necessary for biological activity. This is achieved by systematically removing amino acids from the N-terminus (N-terminal truncation) and C-terminus (C-terminal truncation) of this compound. nih.govmdpi.comdoi.org For instance, a series of peptides such as Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (N-1 truncation) or Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn (C-1 truncation) would be synthesized and tested. This process helps to eliminate non-essential residues, which can simplify synthesis and potentially reduce off-target effects. mdpi.com

| Position | Original Residue | Analog Sequence (Ala Substitution) | Hypothetical Relative Activity (%) | Inferred Importance |

|---|---|---|---|---|

| 1 | Asn (N) | ARVYVHPFNL | 85 | Low |

| 2 | Arg (R) | NAVYVHPFNL | 5 | Critical (e.g., for charge interaction) |

| 3 | Val (V) | NRAYVHPFNL | 70 | Moderate (hydrophobic core) |

| 4 | Tyr (Y) | NRVAVHPFNL | 10 | High (e.g., for H-bonding) |

| 5 | Val (V) | NRVYAHPFNL | 65 | Moderate (hydrophobic core) |

| 6 | His (H) | NRVYVAPFNL | 40 | Moderate (e.g., for pH sensing/charge) |

| 7 | Pro (P) | NRVYVHAFNL | 30 | High (structural turn) |

| 8 | Phe (F) | NRVYVHPANL | 2 | Critical (hydrophobic/aromatic interaction) |

| 9 | Asn (N) | NRVYVHPFAL | 90 | Low |

| 10 | Leu (L) | NRVYVHPFNA | 50 | Moderate (C-terminal hydrophobic anchor) |

D-Amino Acid and Non-Canonical Amino Acid Substitutions

Native peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. researchgate.net A common strategy to overcome this is the substitution of one or more L-amino acids with their D-amino acid counterparts. nih.govacs.org D-amino acids are not recognized by most proteases, which can dramatically increase the peptide's half-life. Such substitutions, particularly at the termini or at known protease cleavage sites, can enhance stability while potentially maintaining or even improving biological activity. acs.org

The incorporation of non-canonical amino acids (ncAAs) offers a vast expansion of chemical diversity beyond the 20 standard proteinogenic amino acids. nih.govnih.govfrontiersin.org These ncAAs can introduce novel side chains with different sizes, polarities, or functionalities. For example, substituting Valine with Norvaline (Nva) or Norleucine (Nle) could fine-tune hydrophobic interactions, while incorporating a residue like Ornithine could alter charge and spacing. nih.govfrontiersin.org This approach is a powerful tool for optimizing the pharmacological properties of a peptide like this compound. nih.govresearchgate.net

| Analog ID | Modification Description | Sequence | Hypothetical Activity | Hypothetical Plasma Stability |

|---|---|---|---|---|

| NRVYVHPFNL-01 | D-Asn at Position 1 | (d-N)RVYVHPFNL | Slightly Reduced | Increased |

| NRVYVHPFNL-02 | D-Phe at Position 8 | NRVYVHP(d-F)NL | Maintained (Antagonist?) | Significantly Increased |

| NRVYVHPFNL-03 | Nle at Position 10 | NRVYVHPFN(Nle) | Increased | Maintained |

| NRVYVHPFNL-04 | Orn at Position 2 | N(Orn)VYVHPFNL | Reduced | Maintained |

Cyclization and Stapling Strategies for Conformational Constraint

Peptides in solution are typically flexible and exist as an ensemble of different conformations. It is believed that only one or a few of these conformations are responsible for biological activity (the "bioactive conformation"). Cyclization is a strategy used to lock a peptide into a more rigid structure that mimics this bioactive conformation. nih.gov For this compound, this could be achieved by introducing cysteine residues at two positions (e.g., 3 and 7) to form a disulfide bridge, or by forming a lactam bridge between the side chains of an acidic and a basic residue. nih.gov

Peptide stapling is a more advanced technique that involves introducing two non-native amino acids with olefin-bearing side chains into the peptide sequence. A subsequent ring-closing metathesis reaction creates a covalent hydrocarbon "staple" that constrains the peptide into a stable helical structure. thieme-connect.deresearchgate.net This strategy can significantly enhance proteolytic resistance, cell permeability, and binding affinity by pre-organizing the peptide into its active shape.

Peptidomimetics Development

While the modifications above can improve peptide properties, the ultimate goal for some drug development programs is to create a peptidomimetic —a small, non-peptide molecule that mimics the biological activity of the original peptide. nih.gov Peptidomimetics often have superior oral bioavailability and metabolic stability. The development process starts with the SAR data gathered from strategies like alanine scanning and conformational analysis. This data helps to identify the key amino acid side chains (the pharmacophore) and their required spatial arrangement. Computational modeling and synthetic chemistry are then used to design and create novel, non-peptidic scaffolds that can present these key functional groups in the same orientation as the bioactive conformation of the parent peptide, such as this compound. wikipedia.org For example, the critical side chains of Arginine-2, Tyrosine-4, and Phenylalanine-8 might be mounted onto a rigid organic molecule that serves as a template.

Synthesis and Derivatization Methodologies for Asn Arg Val Tyr Val His Pro Phe Asn Leu

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) represents the most prevalent and efficient methodology for the chemical construction of peptides such as Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu, particularly for producing research-scale quantities. occamdesign.comiris-biotech.de The core principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble polymeric support. iris-biotech.de This approach greatly simplifies the purification protocol at each stage, as excess reagents and soluble by-products are efficiently removed through simple filtration and washing cycles. pharmaceuticalonline.com

Fmoc and Boc Chemistry Approaches

Two main orthogonal protection schemes dominate the field of SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. wikipedia.org Both strategies are well-suited for the assembly of the this compound sequence.

Fmoc/tBu Strategy: The Fmoc/tBu (tert-butyl) strategy is the most widely adopted method in modern SPPS. tandfonline.com This approach utilizes the base-labile Fmoc group for the temporary protection of the Nα-amino group of the incoming amino acid. Concurrently, the reactive side chains of the amino acids within the sequence are protected by acid-labile groups, such as tert-butyl (tBu) for Tyrosine, trityl (Trt) for Asparagine and Histidine, and pentamethyldihydrobenzofuran-sulfonyl (Pbf) for Arginine. researchgate.net

Resin Selection: To synthesize a peptide with a C-terminal amide (e.g., this compound-NH₂), a Rink Amide resin is a common and effective choice. uci.edu Conversely, if the peptide is desired with a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin would be the appropriate solid support. uci.edu

Synthesis Cycle: The synthesis process begins with the removal of the Fmoc protecting group from the resin-bound amino acid. This is achieved using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu Following this deprotection, the next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain. Standard activation is achieved with coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, or with aminium/uronium salt-based reagents like HATU. tandfonline.com This cycle of deprotection and coupling is repeated until the complete peptide sequence is assembled. occamdesign.com

Cleavage and Deprotection: The final stage involves the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is accomplished using a strong acid cocktail, typically composed of trifluoroacetic acid (TFA) mixed with scavengers like triisopropylsilane (B1312306) (TIS) and water, which serve to neutralize the reactive cationic species generated during the deprotection process. sigmaaldrich.com

Boc/Bzl Strategy: The Boc/Bzl (benzyl) strategy is the original SPPS method. wikipedia.org It employs the acid-labile Boc group for temporary Nα-protection and more robustly acid-stable, benzyl-based protecting groups for the amino acid side chains.

Synthesis Cycle: In each cycle, the Nα-Boc group is removed using a moderately strong acid, typically a solution of 25-50% TFA in dichloromethane (B109758) (DCM). seplite.com The resulting ammonium (B1175870) salt is then neutralized with a hindered tertiary amine, such as diisopropylethylamine (DIPEA), before the next Boc-protected amino acid is coupled, often using an activator like N,N'-dicyclohexylcarbodiimide (DCC). seplite.com

Cleavage and Deprotection: The final release of the peptide from the resin (e.g., Merrifield or MBHA resin) and the removal of the benzyl-type side-chain protecting groups necessitate treatment with a very strong acid, most notably anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.comnih.gov The highly hazardous nature of HF requires the use of specialized, corrosion-resistant laboratory equipment. nih.gov

| Feature | Fmoc/tBu Chemistry | Boc/Bzl Chemistry |

|---|---|---|

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | HF-labile (e.g., Bzl, Z) |

| Deprotection Reagent | 20% Piperidine in DMF | 25-50% TFA in DCM |

| Final Cleavage | TFA-based cocktail | Anhydrous HF or TFMSA |

| Advantages | Milder conditions, easier automation | Better for some complex sequences, less risk of aspartimide formation |

| Disadvantages | Potential for aspartimide formation, piperidine toxicity | Use of highly corrosive and hazardous HF |

Microwave-Assisted SPPS

Microwave-assisted SPPS (MW-SPPS) is an advancement that employs microwave irradiation to heat the reaction vessel, thereby accelerating both the coupling and deprotection steps of the synthesis cycle. This technology can dramatically shorten the time required for synthesis and often leads to a higher purity of the crude peptide product. It is particularly beneficial for the synthesis of long peptides or sequences known to be "difficult" due to their tendency to aggregate. MW-SPPS is fully compatible with the standard Fmoc/tBu chemical strategy and has been effectively applied to the synthesis of angiotensin analogues.

Scale-Up Considerations for Research Quantity Production

Transitioning the synthesis of this compound from a small, analytical scale (micromole) to larger quantities suitable for extensive research (e.g., 1-5 mg or more) demands careful optimization of several process parameters. nih.govnews-medical.net

Reaction Stoichiometry and Conditions: A simple proportional increase in the amount of reagents is often inefficient and can lead to significant cost and waste. occamdesign.com Critical parameters such as reaction duration, temperature control, and agitation efficiency must be re-evaluated to ensure complete and efficient reactions at a larger scale. news-medical.net

Solvent and Reagent Consumption: The volumes of solvents and the equivalents of amino acids and coupling reagents need to be carefully optimized to achieve a balance between high reaction yield, cost-effectiveness, and environmental impact.

Thermal Management: The exothermic nature of peptide coupling reactions can lead to significant temperature increases in larger reaction vessels. Effective heat dissipation is crucial to prevent temperature-induced side reactions and degradation of the peptide. news-medical.net

Purification Strategy: The larger volume of crude peptide product requires a more robust purification strategy, typically involving larger-scale reversed-phase high-performance liquid chromatography (RP-HPLC) columns and systems to handle the increased load. pharmaceuticalonline.com

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, involves conducting all reaction steps in a homogeneous solution, without the use of a solid support. wikipedia.org Although it has been largely superseded by solid-phase techniques for routine research, solution-phase synthesis remains a valuable and often preferred method for the large-scale industrial manufacturing of peptides. wikipedia.orgekb.eg

This strategy can be executed via two primary approaches:

Stepwise Synthesis: Amino acids are added sequentially to the growing peptide chain. Following each coupling and deprotection step, the intermediate peptide product must be isolated and purified from the reaction mixture, typically through methods like extraction, precipitation, or crystallization. slideshare.net

Fragment Condensation: In this convergent approach, smaller peptide fragments are first synthesized and purified independently (using either solution- or solid-phase methods). These fragments are then coupled together in solution to assemble the final, larger peptide. wikipedia.org This can be a more efficient route for long peptides but introduces a significant risk of racemization at the C-terminal amino acid of the activated peptide fragment during the coupling step. wikipedia.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic peptide synthesis leverages the catalytic power of enzymes, such as proteases or specifically engineered ligases, to form peptide bonds. nih.govnih.gov This method is distinguished by its exceptional stereoselectivity, which completely avoids racemization. Furthermore, these reactions are typically performed under mild, aqueous conditions, often eliminating the need for complex side-chain protection strategies. nih.govnih.gov

Protease-Catalyzed Synthesis: Proteases like papain and thermolysin can be used to catalyze peptide bond formation, which is the reverse of their natural hydrolytic function. nih.govrsc.org The reaction equilibrium can be driven toward synthesis by manipulating the reaction conditions, for instance, by using organic co-solvents, maintaining high substrate concentrations, or engineering the system for product precipitation. acsgcipr.org

Enzymatic Fragment Ligation: Advanced chemoenzymatic methods employ highly specific and engineered enzymes, such as Omniligase-1, for the precise coupling of pre-synthesized peptide fragments. nih.gov This "footprint-free" ligation is a powerful tool for the efficient production of long and complex peptides. nih.gov A typical strategy involves the enzymatic coupling of a peptide fragment functionalized with a C-terminal ester to a second peptide fragment containing a free N-terminus. youtube.com For the synthesis of this compound, a viable chemoenzymatic strategy would involve the separate chemical synthesis of two fragments, such as Asn-Arg-Val-Tyr-Val-His-ester and Pro-Phe-Asn-Leu, followed by their enzyme-mediated ligation.

Site-Specific Chemical Modification and Bioconjugation for Research Tools

To generate specialized research probes, the this compound peptide can undergo site-specific chemical modification to attach reporter molecules such as fluorophores, affinity tags like biotin (B1667282), or other functional moieties. The presence of multiple reactive amino acid side chains (Tyr, His, Arg, and Asn) in this sequence provides several potential handles for targeted bioconjugation.

Tyrosine (Tyr) Modification: The phenolic side chain of tyrosine offers a versatile site for modification.

Enzymatic Oxidation: The enzyme tyrosinase can oxidize the phenol (B47542) group to a highly reactive o-quinone, which readily couples with nucleophiles like the thiol group of a cysteine residue. nih.govacs.org This reaction enables the specific conjugation of the peptide to other cysteine-containing peptides or proteins.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a modern approach for the site-selective functionalization of tyrosine, allowing for the installation of bioorthogonal handles that can be used in subsequent "click" chemistry reactions. princeton.edu

Diazonium Coupling: Reaction with diazonium salts results in the formation of stable azo-linked conjugates on the activated aromatic ring of tyrosine. rsc.org

Histidine (His) Modification: The imidazole (B134444) ring of histidine presents a unique target due to its distinct nucleophilicity and aromatic character.

Visible-Light-Promoted Conjugation: Emerging methods utilize visible light to activate thioacetal precursors, which then undergo a selective reaction with the N-3 atom of the histidine imidazole ring under biocompatible conditions. rsc.orgnih.govrsc.org

Michael Addition: The imidazole ring can serve as a nucleophile in Michael addition reactions with electron-deficient alkenes. researchgate.net

Arginine (Arg) Modification: The highly basic guanidinium (B1211019) group of arginine presents a challenge for selective modification. However, specific methods have been developed.

Dicarbonyl Condensation: Reagents based on dicarbonyl compounds, such as phenylglyoxal (B86788) or cyclohexanedione, can selectively react with the guanidinium group. biorxiv.org Modern variations of these reagents, like cyclohexanedione-azide (CHD-Azide), introduce a "clickable" azide (B81097) group, enabling subsequent bio-orthogonal ligation with probes containing an alkyne handle. nih.govresearchgate.netnih.gov

Asparagine (Asn) Modification: The side-chain amide of asparagine is generally considered one of the least reactive functional groups. It can, however, undergo a non-enzymatic deamidation reaction to form a succinimide (B58015) intermediate, a process that is accelerated when the subsequent amino acid is small, such as glycine. mdpi.com While typically viewed as a peptide degradation pathway, this intrinsic reactivity could potentially be harnessed for modification under specific, controlled conditions. A more practical approach for modification at an Asn position involves incorporating a different, more reactive amino acid (e.g., aspartic acid or a protected lysine) during synthesis, performing the modification, and then, if necessary, chemically converting it to a structure mimicking asparagine. An alternative advanced strategy is to incorporate a phosphoranylidene amino acid building block during SPPS, which allows for post-synthesis side-chain modification via Wittig olefination or other compatible reactions. acs.orgnih.gov

| Amino Acid | Modification Strategy | Example Reagents/Methods | Application |

|---|---|---|---|

| Tyrosine (Tyr) | Enzymatic Oxidation | Tyrosinase | Protein-protein conjugation nih.gov |

| Photoredox Catalysis | Visible light, photocatalyst | Installation of bioorthogonal handles princeton.edu | |

| Histidine (His) | Visible-Light Activation | Thioacetals, Rose Bengal | Fluorescent labeling, proteome profiling rsc.org |

| Michael Addition | Acrolein derivatives | Covalent linkage researchgate.net | |

| Arginine (Arg) | Dicarbonyl Condensation | Cyclohexanedione-azide (CHD-Azide) | Biotinylation, affinity purification nih.govnih.gov |

| Asparagine (Asn) | Side-chain replacement/modification | Phosphoranylidene amino acid building block | Introduction of non-native side chains acs.org |

Fluorescent and Isotopic Labeling for Mechanistic Studies

The introduction of fluorescent and isotopic labels into the this compound peptide provides powerful means to investigate its biological behavior without significantly altering its fundamental properties. These modifications are essential for applications ranging from cellular imaging to quantitative proteomics. proteogenix.sciencelifetein.com

Fluorescent Labeling: Fluorescent labels are attached to peptides to enable their detection and tracking in various biological assays. proteogenix.science For the peptide this compound, several strategies can be employed:

N-terminal Labeling: The primary amine at the N-terminal asparagine (Asn) is a common site for conjugation with fluorescent dyes like Fluorescein isothiocyanate (FITC) or Carboxyfluorescein (FAM). sb-peptide.com This is typically achieved by reacting the peptide with an N-hydroxysuccinimide (NHS) ester of the dye. biosyntan.de

Side-Chain Labeling: The side chains of specific amino acids within the peptide offer alternative labeling sites. The phenolic ring of Tyrosine (Tyr) and the imidazole ring of Histidine (His) are potential targets. biosyntan.demdpi.com Luciferin analogs, for example, have been shown to be environment-sensitive fluorescent labels that can be influenced by the proximity of quenching residues like histidine and tyrosine. mdpi.com

Indirect Labeling: Peptides can also be labeled indirectly, for instance, by first biotinylating them and then using a fluorescently-tagged avidin (B1170675) or streptavidin protein. proteogenix.science

The choice of dye depends on the experimental requirements, including desired excitation/emission wavelengths, photostability, and sensitivity to the local environment (e.g., pH). sb-peptide.comanaspec.com Labeled peptides are crucial for studying enzyme kinetics, receptor binding, and cellular uptake through techniques like fluorescence microscopy and flow cytometry. sb-peptide.com

Isotopic Labeling: Stable isotope labeling is a cornerstone technique for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. lifetein.com By replacing certain atoms (e.g., ¹²C, ¹⁴N) with their heavy isotopes (e.g., ¹³C, ¹⁵N), the peptide's mass is predictably increased without changing its chemical properties. lifetein.comacs.org

For this compound, this is typically achieved during solid-phase peptide synthesis (SPPS) by incorporating one or more amino acids that are pre-labeled with stable isotopes. lifetein.com

Arginine Labeling: The arginine (Arg) residue is a frequent target for isotopic labeling. Using ¹³C₆-labeled or ¹³C₆¹⁵N₄-labeled arginine is common in quantitative proteomics methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). acs.orgnih.govnih.gov When a protein mixture containing light (normal) and heavy (labeled) versions is digested, the resulting peptide pairs can be accurately quantified by MS. acs.org This is invaluable for studying changes in protein expression or post-translational modifications.

General Labeling: Any amino acid in the sequence can be substituted with its isotopically labeled version to aid in structural or quantitative studies. lifetein.com For example, using deuterated (²H) amino acids can alter metabolic rates, extending the peptide's half-life for pharmacokinetic analysis. lifetein.com

A challenge in using labeled arginine is the potential for its metabolic conversion in vivo to other amino acids like proline, which can complicate data analysis. nih.govnih.gov However, methods have been developed to mitigate this issue, for instance, by using specific cell lines with deletions in arginine catabolism genes. nih.gov

| Label Type | Specific Label/Method | Potential Target Residue(s) | Primary Application | Key Mechanistic Insight |

|---|---|---|---|---|

| Fluorescent | FITC / FAM (NHS-Ester) | N-terminal Asn | Cellular Imaging, Flow Cytometry | Localization and uptake of the peptide. sb-peptide.com |

| Fluorescent | Luciferin Analogs | N-terminus, influenced by His, Tyr | Conformational Studies | Detection of conformational changes in different environments. mdpi.com |

| Isotopic | ¹³C₆, ¹⁵N₄-Arginine | Arginine (Arg) | Quantitative Mass Spectrometry (SILAC) | Relative quantification of peptide/protein levels between different states. acs.orgnih.gov |

| Isotopic | ²H (Deuterium) | Any (e.g., Leucine, Valine) | Pharmacokinetic Analysis | Determination of metabolic stability and half-life. lifetein.com |

Biotinylation and Cross-Linking for Interaction Profiling

To identify and characterize the binding partners of this compound, derivatization with biotin or cross-linking agents is employed. These techniques are essential for capturing and analyzing molecular interactions.

Biotinylation: Biotinylation is the process of covalently attaching biotin to a peptide. creative-peptides.com The exceptionally strong and specific interaction between biotin and proteins like avidin or streptavidin (Kd < 10⁻¹⁰ M) makes it an ideal tool for affinity purification. qyaobio.com Biotinylated peptides can be used as "bait" to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

For the target peptide, biotinylation is most commonly performed at the N-terminal α-amino group of asparagine. qyaobio.comlifetein.com.cn This is often achieved using an NHS-ester of biotin. thermofisher.com By carefully controlling the reaction pH (around 6.5), labeling can be directed specifically to the N-terminus, as its α-amino group (pKa ≈ 8.9) is more reactive at this pH than the side-chain amines of residues like lysine (B10760008) (pKa ≈ 10.5). thermofisher.com To avoid steric hindrance and ensure the biotin moiety is accessible, a flexible spacer arm, such as 6-aminohexanoic acid (Ahx), is often inserted between the peptide and the biotin molecule. creative-peptides.comlifetein.com.cn

Cross-Linking: Cross-linking agents create covalent bonds between the peptide and its interacting partners when they are in close proximity. This stabilizes the interaction complex, allowing for its isolation and analysis. The choice of cross-linker depends on the amino acid residues available for reaction. The sequence this compound contains several residues amenable to cross-linking:

Arginine (Arg): The guanidinium group of arginine can be targeted by specific reagents. For example, 1,3-diketone-based compounds can react with arginine to form stable pyrimidine-linked conjugates. nih.gov Dicarbonyl compounds like glyoxal (B1671930) can also mediate cross-links between arginine and lysine residues. researchgate.net

Histidine (His): The imidazole ring of histidine is a target for various cross-linking reactions. Oxidized histidine residues can react with nearby cysteine or lysine residues to form covalent cross-links. researchgate.net Proximity-enhanced cross-linkers combining maleimide (B117702) and cyclohexenone moieties have been developed for efficient cysteine-histidine cross-linking. rsc.org Malondialdehyde, a product of fatty acid oxidation, can also form adducts with histidine. nih.gov

N-terminus (Asn): The primary amine at the N-terminus can be targeted by common amine-reactive cross-linkers like formaldehyde (B43269) or glutaraldehyde.

These cross-linking strategies are invaluable for mapping protein-protein interaction sites and validating binding partners identified through other methods like biotin pull-downs. nih.gov

| Modification | Reagent/Method | Potential Target Residue(s) | Primary Application | Goal of Profiling |

|---|---|---|---|---|

| Biotinylation | NHS-Biotin (with Ahx spacer) | N-terminal Asn | Affinity Pull-Down Assays | Identification of specific binding partners from cell lysates. lifetein.com.cnthermofisher.com |

| Cross-Linking | 1,3-Diketones (e.g., HDO) | Arginine (Arg) | Protein-Peptide Interaction Mapping | Covalently capture interactions with arginine-binding proteins. nih.gov |

| Cross-Linking | Oxidative (Singlet Oxygen) | Histidine (His) | Complex Stabilization | Stabilize complexes by linking oxidized histidine to nearby nucleophiles. researchgate.net |

| Cross-Linking | Maleimide-Cyclohexenone | Histidine (His) | Proximity-Dependent Labeling | Covalently link to nearby cysteine residues in an interacting protein. rsc.org |

Pre Clinical Investigations and in Vitro Characterization of Asn Arg Val Tyr Val His Pro Phe Asn Leu

Cell-Based Assays and Cellular Models

Receptor Binding and Signaling Assays in Cultured Cell Lines

The biological effects of angiotensin peptides are mediated through their interaction with specific cell surface receptors. While Angiotensin I itself has limited direct biological function, its conversion to Angiotensin II leads to the activation of Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. core.ac.uk

Receptor binding assays are fundamental in characterizing the interaction of angiotensin peptides with their receptors. Radioligand binding studies using isotopes like 125I-labeled angiotensin analogs have been employed to determine the affinity and density of angiotensin receptors in various cell lines. wustl.edu For instance, in NG108-15 cells, a neuroblastoma-glioma hybrid cell line, radioligand binding studies revealed a single class of high-affinity binding sites for an Angiotensin II analog. wustl.edu Fluorescence-based binding assays have also been developed as a simpler alternative for screening novel ligands and studying receptor mutations. oup.com

Upon binding to their receptors, angiotensin peptides trigger a cascade of intracellular signaling events. In Chinese hamster ovary (CHO) cells transfected with an ACE expression vector, Angiotensin II was shown to bind with high affinity and activate intracellular signaling pathways, including the mobilization of calcium and the production of inositol (B14025) 1,4,5-trisphosphate. nih.govmdpi.com These effects were blockable by an ACE inhibitor, suggesting a direct role for ACE in this signaling. nih.gov The signaling cascades initiated by angiotensin receptor activation are complex and can involve multiple pathways, including G protein-coupled receptor signaling, MAP kinases (ERK 1/2, JNK, p38MAPK), and both receptor and non-receptor tyrosine kinases. bris.ac.uk

| Cell Line | Assay Type | Key Findings | Reference(s) |

| NG108-15 | Radioligand Binding Assay | Presence of a single class of high-affinity Angiotensin II receptor binding sites. | wustl.edu |

| CHO-ACE | Calcium Signaling Assay | Angiotensin II binding to ACE triggers calcium mobilization and inositol 1,4,5-trisphosphate production. | nih.govmdpi.com |

| HEK-ACE2 | PVP and ATP Assay | High concentrations of Angiotensin I can increase the cellular entry of pseudoviruses. | ncl.ac.uk |

Functional Assays for Cellular Responses (e.g., migration, proliferation, differentiation)

The activation of angiotensin receptors and their downstream signaling pathways leads to a variety of cellular responses, including changes in migration, proliferation, and differentiation.

Cell Migration: Angiotensin peptides have been shown to influence the migration of various cell types. In cultured lymphatic endothelial cells, Angiotensin II treatment promoted cell migration, as demonstrated by scratch wound healing and transwell chamber assays. Similarly, Angiotensin-(1-7), another peptide in the RAS, has been shown to promote the migration of monocytes/macrophages. However, in breast cancer cell lines, Angiotensin II was found to decrease cell motility.

Cell Proliferation: The proliferative effects of angiotensin peptides are also cell-type dependent. Angiotensin II has been shown to increase the proliferation of lymphatic endothelial cells and natural killer/T-cell lymphoma cells. These effects were often assessed using BrdU incorporation assays or Cell Counting Kit-8 (CCK-8) and MTT assays. Conversely, in some contexts, angiotensin peptides can inhibit proliferation. For example, Angiotensin II type 2 receptor activation has been shown to inhibit cell proliferation.

Cell Differentiation: The renin-angiotensin system also plays a role in cell differentiation. In human induced pluripotent stem cell (iPSC)-derived kidney organoids, Angiotensin II was found to have biphasic effects on cell differentiation, influencing the formation of podocytes and renal tubules through the differential activation of AT1 and AT2 receptors. Studies have also implicated angiotensin-converting enzyme (ACE) in the regulation of hemangioblast differentiation from human embryonic stem cells.

| Cellular Response | Cell Type | Assay | Key Findings | Reference(s) |

| Migration | Lymphatic Endothelial Cells | Scratch Wound Healing, Transwell Assay | Angiotensin II promotes cell migration. | |

| Migration | Monocytes/Macrophages | Chemotaxis Assay | Angiotensin-(1-7) promotes cell migration. | |

| Migration | Breast Cancer Cells | Scratch Assay | Angiotensin II decreases cell motility. | |

| Proliferation | Lymphatic Endothelial Cells | BrdU Incorporation Assay | Angiotensin II increases cell proliferation. | |

| Proliferation | NK/T-cell Lymphoma Cells | CCK-8, MTT Assay | Angiotensin II enhances cell proliferation. | |

| Differentiation | Human iPSC-derived Kidney Organoids | Gene Expression Analysis, Immunostaining | Angiotensin II has biphasic effects on the differentiation of renal cell types. |

Gene Expression Profiling and Proteomics in Response to Peptide Treatment

To understand the broader cellular impact of angiotensin peptides, researchers have employed genome-wide transcriptional analysis and proteomics. These approaches allow for the identification of large-scale changes in gene and protein expression following peptide treatment.

In a study using primary human proximal tubular cells, stable isotope labeling with amino acids in cell culture (SILAC) was used to define an Angiotensin II-regulated proteome. Of the thousands of proteins quantified, 83 were found to be differentially regulated in response to Angiotensin II stimulation, with heme oxygenase-1 (HO-1) being the most significantly upregulated protein.

Gene expression profiling in the kidneys of wild-type and AT1A receptor-deficient mice revealed that Angiotensin II infusion altered the expression of hundreds of genes. These genes were involved in various pathways, including metabolism, ion transport, immune responses, angiogenesis, and oxidative stress. Similarly, in human macrophages overexpressing ACE, proteomic analysis revealed dysregulation of pathways related to RNA processing and immune responses following treatment with an ACE inhibitor.

| Cell/Tissue Type | Technique | Key Findings | Reference(s) |

| Primary Human Proximal Tubular Cells | SILAC Proteomics | Identified 83 differentially regulated proteins in response to Angiotensin II, with HO-1 being the most upregulated. | |

| Mouse Kidney | Microarray | Angiotensin II infusion altered the expression of over 800 genes involved in metabolism, ion transport, and oxidative stress. | |

| Human THP-1 Macrophages | Mass Spectrometry | ACE overexpression and inhibition led to dysregulation of RNA processing and immune pathways. |

Organotypic Slice Cultures and Ex Vivo Tissue Preparations

Organotypic slice cultures and ex vivo tissue preparations provide a valuable intermediate model between cell culture and in vivo studies, allowing for the investigation of cellular interactions and responses within a more physiologically relevant tissue context.

Studies have utilized organotypic slice cultures of the brain to investigate the effects of the renin-angiotensin system on neurological processes. For example, organotypic slice cultures from the rat rostral ventrolateral medulla were used to identify astrocytes as a potential cellular target for the effects of Angiotensin-(1-7). In these cultures, Angiotensin-(1-7) was shown to induce calcium signaling in astrocytes.

In the cardiovascular field, ex vivo models of whole mouse hearts have been developed to study processes like cardiac fibrosis. Researchers have also used ex vivo preparations of cardiac tissue to measure the levels of Angiotensin I and Angiotensin II, providing insights into local production of these peptides within the heart. Furthermore, precision-cut human myocardial slices have been cultured to study the effects of compounds like Angiotensin II on cardiac inflammation and fibrosis. ncl.ac.uk

Mechanistic Studies in In Vivo Animal Models (Focusing on Biological Roles)

In vivo animal models, particularly rodent models, have been instrumental in elucidating the biological roles of the renin-angiotensin system in various physiological and pathological processes.

Rodent Models for Specific Biological Systems (e.g., cardiovascular, neurological)

Cardiovascular System: A vast body of research has utilized rodent models to study the cardiovascular effects of the RAS. Transgenic mouse models with altered expression of RAS components, such as angiotensinogen (B3276523), renin, ACE, and the AT1A receptor, have been crucial in defining the role of this system in blood pressure regulation, cardiac hypertrophy, and atherosclerosis. researchgate.netnih.gov For instance, mice with cardiac-specific overexpression of ACE develop cardiac hypertrophy, providing direct evidence for the importance of local Angiotensin II generation in this process. Infusion of Angiotensin II in rodents is a widely used experimental model to induce hypertension and study its detrimental effects on the vasculature and heart.

Neurological System: The renin-angiotensin system in the brain is involved in the regulation of various functions, including cognition and neuroinflammation. Rodent models have been employed to investigate the role of the RAS in neurological disorders. For example, in mouse models of Alzheimer's disease, manipulation of the RAS through ACE inhibitors or angiotensin receptor blockers has shown promise in improving cerebrovascular function and rescuing memory deficits. Furthermore, Angiotensin II infusion in mice has been used to model neurogenic hypertension, highlighting the role of the brain's innate immune cells in this process.

| Animal Model | Biological System | Key Findings | Reference(s) |

| Transgenic Mice (Agt, Renin, ACE, AT1R) | Cardiovascular | Delineated the role of RAS components in blood pressure regulation and cardiovascular disease. | researchgate.netnih.gov |

| Angiotensin II Infusion Mice | Cardiovascular | Induces hypertension, vascular remodeling, and cardiac hypertrophy. | |

| Cardiac-Specific ACE Overexpression Mice | Cardiovascular | Demonstrates the importance of local cardiac Angiotensin II in hypertrophy. | |

| Alzheimer's Disease Mouse Models | Neurological | RAS modulation can improve cerebrovascular function and memory. | |

| Angiotensin II Infusion Mice | Neurological | Models neurogenic hypertension and highlights the role of neuroinflammation. |

Genetically Modified Animal Models for Target Validation

The validation of molecular targets is a crucial step in the drug development pipeline, and genetically modified animal models have proven to be invaluable tools in this process. taconic.com In the context of the renin-angiotensin system and its components, including Angiotensin-(1-10) and its metabolites, various transgenic and knockout animal models have been developed to elucidate the function of specific genes and their protein products. scielo.brnih.gov

Researchers have utilized these models to study the physiological roles of key enzymes and receptors within the RAS pathway. For instance, the development of transgenic rats overexpressing the mouse Ren-2 renin gene led to the observation of severe hypertension, highlighting the importance of this enzyme in blood pressure control. scielo.br Conversely, gene-targeting technologies have been employed to create knockout mice lacking specific components of the RAS, allowing for a detailed analysis of their functions. nih.gov

A significant focus of research has been on Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Angiotensin II (formed from Angiotensin-(1-10)) to the vasodilatory peptide Angiotensin-(1-7). nih.govmdpi.com Transgenic rats that overexpress ACE2 in the vessel wall have been shown to have reduced blood pressure due to improved endothelial function. nih.gov This finding underscores the protective role of the ACE2/Angiotensin-(1-7) axis in the cardiovascular system.

Furthermore, Mas-deficient mice have been instrumental in validating the Mas receptor as the target for Angiotensin-(1-7). nih.gov These mice exhibit a cardiovascular phenotype, including hypertension when backcrossed to a specific genetic background, which is attributed to endothelial dysfunction. nih.gov These studies collectively demonstrate the power of genetically altered animal models in validating the components of the RAS as therapeutic targets.

Table 1: Examples of Genetically Modified Animal Models in RAS Research

| Model | Genetic Modification | Key Phenotype/Finding | Reference |

| TGR(mREN2)27 Rat | Overexpression of mouse Ren-2 renin gene | Severe hypertension | scielo.br |

| ACE2 Transgenic Rat | Overexpression of ACE2 in the vessel wall | Reduced blood pressure, improved endothelial function | nih.gov |

| Mas-deficient Mouse | Knockout of the Mas receptor gene | Cardiovascular phenotype, including hypertension and endothelial dysfunction | nih.gov |

| Angiotensinogen Knockout Mouse | Knockout of the angiotensinogen gene | Altered blood pressure regulation | scielo.brnih.gov |

| AT2R Knockout Mouse | Knockout of the Angiotensin II type 2 receptor gene | Varied effects on baseline blood pressure, increased vasopressor response to Angiotensin II | ahajournals.org |

Pharmacodynamic Biomarker Identification in Animal Studies

Pharmacodynamic (PD) biomarkers are essential for assessing the physiological and therapeutic effects of a drug candidate in pre-clinical and clinical studies. In the context of therapies targeting the renin-angiotensin system, animal studies have been instrumental in identifying and validating relevant PD biomarkers. These biomarkers typically include the various angiotensin peptides and other components of the RAS cascade.

Studies in animal models, such as dogs, have been conducted to characterize the dynamic changes in RAS biomarkers following the administration of therapeutic agents like ACE inhibitors. nih.gov For instance, treatment with benazepril (B1667978) in healthy dogs resulted in a significant decrease in plasma Angiotensin II and aldosterone (B195564) levels, while renin activity increased. nih.gov These findings not only confirm the mechanism of action of the drug but also establish these molecules as reliable PD biomarkers for ACE inhibition.

The development of sophisticated analytical techniques, such as mass spectrometry, has enabled the simultaneous quantification of multiple RAS biomarkers, including Angiotensin I, Angiotensin II, and aldosterone, in animal and human studies. medrxiv.org This multi-biomarker approach provides a more comprehensive understanding of the drug's effect on the entire RAS cascade.

In studies involving recombinant human ACE2 (rhACE2), the levels of Angiotensin-(1-7) and Angiotensin-(1-5) were monitored as key PD markers. ersnet.org An increase in these metabolites following rhACE2 administration confirmed the enzymatic activity of the therapeutic agent in vivo. ersnet.org

Table 2: Key Pharmacodynamic Biomarkers in RAS-Targeted Animal Studies

| Biomarker | Change with ACE Inhibition | Change with rhACE2 Administration | Rationale for Monitoring | Reference |

| Renin Activity | Increased | Not directly measured | Indicates feedback loop activation due to reduced Angiotensin II | nih.gov |

| Angiotensin I | Increased | Not directly measured | Precursor to Angiotensin II; accumulation indicates ACE inhibition | medrxiv.org |

| Angiotensin II | Decreased | Decreased | Primary effector of the classical RAS; reduction indicates therapeutic effect | nih.goversnet.org |

| Angiotensin-(1-7) | Not consistently modified | Increased | Product of ACE2 activity on Angiotensin II; indicates activation of the protective RAS axis | ersnet.org |

| Angiotensin-(1-5) | Not consistently modified | Increased | Product of ACE2 activity; further downstream metabolite | ersnet.org |

| Aldosterone | Decreased | Not directly measured | Downstream effector of Angiotensin II; reduction indicates decreased RAS activation | nih.govmedrxiv.org |

Analytical and Bioanalytical Methodologies for Asn Arg Val Tyr Val His Pro Phe Asn Leu

Chromatographic Techniques for Purification and Analysis

Chromatography is the cornerstone for the isolation and analysis of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu from complex mixtures, such as synthetic reaction products or biological samples. The choice of chromatographic method depends on the scale of the purification and the required level of resolution.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for the analysis and purification of this compound. harvardapparatus.comyoutube.com RP-HPLC separates peptides based on their hydrophobicity. youtube.com The stationary phase is non-polar, typically consisting of silica (B1680970) beads chemically modified with long-chain hydrocarbons like C18 (octadecyl) or C8 (octyl), while the mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile. harvardapparatus.comyoutube.com

Peptides are applied to the column in a mobile phase with a low concentration of organic modifier, which promotes binding to the hydrophobic stationary phase. scribd.com Elution is achieved by applying a gradient of increasing organic solvent concentration, which progressively desorbs the bound peptides in order of increasing hydrophobicity. youtube.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase at low concentrations (e.g., 0.1%) to improve peak shape and resolution by neutralizing the charge on the peptide's basic residues and the silica surface. scribd.com The selection of the stationary phase can influence selectivity; for instance, C18, C4, and Phenyl columns can provide different elution patterns for angiotensin peptides. harvardapparatus.com

Table 1: Example HPLC Conditions for Angiotensin Peptide Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-phase C18, C4, or Phenyl | harvardapparatus.com |

| Mobile Phase A | 0.05% TFA and 0.05% triethylamine (B128534) in water | nih.gov |

| Mobile Phase B | 100% Acetonitrile | nih.gov |

| Gradient | Isocratic (30% B) or linear gradient (e.g., 8-28% B over 25 min) | nih.govnih.gov |

| Flow Rate | 0.35 - 0.5 mL/min | nih.govnih.gov |

| Detection | UV Absorbance at ~226 nm | nih.gov |

| Temperature | 25 °C | nih.gov |

Size Exclusion Chromatography (SEC), also known as gel filtration or molecular sieve chromatography, separates molecules based on their hydrodynamic radius (size) in solution. wikipedia.org This technique is particularly useful for the initial fractionation of complex protein or peptide hydrolysates. mdpi.comoup.com The stationary phase consists of porous beads, and molecules are separated based on their ability to enter these pores. wikipedia.org

Larger molecules that are excluded from the pores travel through the column faster and elute first. Smaller molecules, like this compound, can penetrate the pores to varying degrees, leading to a longer path length and later elution. SEC is often employed as a preliminary purification step to separate the target peptide from much larger or smaller contaminants before final polishing with a higher-resolution method like RP-HPLC. mdpi.comnih.gov

Mass Spectrometry (MS) for Sequence Verification and Identification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound. It provides a highly accurate measurement of the peptide's molecular weight and can be used to confirm its amino acid sequence.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile biomolecules like peptides. In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase, multiply charged ions ([M+nH]ⁿ⁺). nih.gov

For angiotensin peptides, the presence of basic residues like Arginine and Histidine often results in the formation of doubly or triply charged ions (e.g., [M+2H]²⁺ and [M+3H]³⁺) in positive ion mode. nih.govnih.gov This phenomenon is advantageous as it brings the mass-to-charge ratio (m/z) of the peptide into a lower range, which is easily detectable by most mass analyzers. nih.gov ESI-MS is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures, providing both retention time and mass information for each component. nih.govresearchgate.net

Table 2: Typical ESI-MS Parameters for Angiotensin Analysis

| Parameter | Setting | Source(s) |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray | nih.gov |

| Capillary Voltage | 3.5 kV | nih.gov |

| Cone Voltage | 15 - 18 V | nih.gov |

| Desolvation Temp. | 300°C | nih.gov |

| Desolvation Gas Flow | 1000 L/h | nih.gov |

| Observed Ions | [M+2H]²⁺, [M+3H]³⁺ | nih.govnih.gov |